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Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular

processes and is a critical aspect of drug discovery. While various methods exist to monitor

these interactions, luminescence-based assays, particularly those employing luciferase

complementation, offer high sensitivity and a quantitative readout in the native cellular

environment.[1][2][3][4] This document provides a detailed overview and protocols for a

powerful technology used to monitor PPIs in live cells. Although initial interest may be in

various luciferin-luciferase systems, the field has seen significant advancements with the

development of engineered luciferases that offer superior brightness and stability. A prominent

example is the NanoLuc® luciferase system, which utilizes the substrate furimazine, and its

application in PPI studies through the NanoBiT® technology.[2][5][6]

The NanoLuc® Binary Technology (NanoBiT®) is a structural complementation reporter system

based on NanoLuc® luciferase, an enzyme engineered from the deep-sea shrimp Oplophorus

gracilirostris.[7] This system is composed of two subunits: a large, 18 kDa subunit called Large

BiT (LgBiT) and a small, 11-amino acid peptide called Small BiT (SmBiT).[2][5][8] These

subunits have a low affinity for each other and are fused to the proteins of interest.[6][9] When

the target proteins interact, LgBiT and SmBiT are brought into close proximity, allowing them to

reconstitute a functional NanoLuc® enzyme, which then generates a bright, luminescent signal
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upon the addition of the furimazine substrate.[2][5][6] This system is highly dynamic and

reversible, enabling the real-time monitoring of PPIs in living cells.[8]

Principle of the NanoBiT® Assay
The NanoBiT® system is designed to minimize background signal while maximizing the signal

generated upon protein interaction. The LgBiT and SmBiT subunits have been independently

optimized for stability and minimal self-association (KD = 190 µM).[5][6][9] This weak affinity

ensures that luminescence is primarily dependent on the interaction of the target proteins

bringing the subunits together.

The key steps in a NanoBiT® PPI assay are:

Vector Construction: The proteins of interest (Protein A and Protein B) are genetically fused

to the LgBiT and SmBiT subunits. A flexible linker is typically included between the protein

and the NanoBiT® subunit to ensure proper folding and minimize steric hindrance.

Cellular Expression: The fusion constructs are co-expressed in mammalian cells. This can

be achieved through transient transfection or by creating stable cell lines.[2]

Protein Interaction and Complementation: If Protein A and Protein B interact, they bring the

LgBiT and SmBiT subunits into close enough proximity to reconstitute the active NanoLuc®

luciferase enzyme.

Signal Detection: The cell-permeable substrate, furimazine, is added to the cells. In the

presence of the reconstituted enzyme, furimazine is oxidized, producing a bright and

sustained luminescent signal that can be measured with a luminometer.

Quantitative Data Summary
The NanoBiT® system provides a highly quantitative and sensitive measurement of PPIs,

making it suitable for high-throughput screening (HTS) and detailed mechanistic studies.[1][7]

Below is a summary of typical quantitative data obtained from NanoBiT® assays reported in

the literature.
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Parameter
Typical
Value/Range

Interacting Pair
Example

Reference

Fold Increase in

Luminescence
180 ± 20-fold

Wild type NanoBiT

components
[10]

300 ± 2.7-fold
LgBiT-LWWPD with

SmBiT-CHIP
[10]

97 ± 3.5-fold
SmBiT-CHIP K30A

(mutant)
[10]

Signal-to-Background

Ratio

High (specific values

depend on expression

levels and interaction

affinity)

General observation [11]

Z' Factor
Robust enough for

screening applications

LgBiT-Gαi1:SmBiT-

RGS4
[9]

IC50 Value ~80% signal reduction

RGS4 inhibitor on

LgBiT-Gαi1:SmBiT-

RGS4 interaction

[9]

Experimental Protocols
Vector Construction and Optimization
Objective: To create expression vectors for the proteins of interest fused to LgBiT and SmBiT.

Materials:

NanoBiT® PPI Starter System (e.g., from Promega) containing vectors with LgBiT and

SmBiT coding sequences.[8]

Plasmid DNA for the proteins of interest.

Restriction enzymes and T4 DNA ligase.

Competent E. coli for cloning.
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DNA sequencing services.

Protocol:

Fusion Strategy: Decide on the fusion orientation (N- or C-terminal fusion of LgBiT/SmBiT to

the target proteins). It is often necessary to test multiple orientations to find the one that

gives the best signal-to-background ratio.[9]

Cloning: Using standard molecular cloning techniques, insert the coding sequence of your

protein of interest into the multiple cloning site of the NanoBiT® vectors. Ensure the fusion is

in-frame with the LgBiT or SmBiT sequence.

Sequence Verification: Sequence the entire open reading frame of the fusion constructs to

confirm the correct sequence and reading frame.

Cell Culture and Transfection
Objective: To express the LgBiT and SmBiT fusion proteins in mammalian cells.

Materials:

HEK293T or other suitable mammalian cell line.

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

Transfection reagent (e.g., FuGENE® HD).

White, opaque 96-well or 384-well assay plates.[1]

Plasmid DNA of the fusion constructs.

Protocol:

Cell Seeding: The day before transfection, seed the cells into the assay plates at a density

that will result in 70-90% confluency at the time of the assay. For a 96-well plate, this is

typically 10,000 to 20,000 cells per well.
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Transfection: Prepare the transfection complexes according to the manufacturer's protocol.

For co-transfection, a 1:1 ratio of the LgBiT and SmBiT fusion plasmids is a good starting

point, although this can be optimized.[10]

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient

expression of the fusion proteins.

Luminescence Assay
Objective: To measure the luminescence signal generated by the reconstituted NanoLuc®

luciferase.

Materials:

Nano-Glo® Live Cell Assay System, containing the furimazine substrate and buffer.[5]

Luminometer capable of reading 96- or 384-well plates.

Protocol:

Reagent Preparation: Prepare the Nano-Glo® Live Cell Reagent by diluting the furimazine

substrate in the assay buffer according to the manufacturer's instructions. Allow the reagent

to equilibrate to room temperature.

Substrate Addition: Add the prepared Nano-Glo® Live Cell Reagent to each well of the assay

plate. The volume added should be equal to the volume of culture medium in the well.

Incubation: Incubate the plate at room temperature for 10-20 minutes to allow the signal to

stabilize.

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis
Objective: To quantify the protein-protein interaction.

Protocol:
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Background Subtraction: Measure the luminescence from control wells (e.g., cells

transfected with only one fusion construct or with a non-interacting protein pair) and subtract

this background from the experimental values.

Fold Change Calculation: Calculate the fold increase in luminescence by dividing the

background-corrected signal from the interacting pair by the background-corrected signal

from a negative control.

Dose-Response Curves (for inhibitor studies): If testing inhibitors, perform a serial dilution of

the compound and measure the luminescence at each concentration. Plot the luminescence

signal against the compound concentration and fit the data to a suitable model (e.g., four-

parameter logistic regression) to determine the IC50 value.

Visualizations
Signaling Pathway and Assay Principle
Caption: Principle of the NanoBiT® protein-protein interaction assay.

Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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